

# No Publicly Available Data on Synergistic Effects of EGFR-IN-146

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | EGFR-IN-146 |           |
| Cat. No.:            | B7741469    | Get Quote |

Initial investigations reveal a lack of publicly available scientific literature and experimental data detailing the synergistic effects of the compound identified as **EGFR-IN-146** with other drugs. While identified as an Epidermal Growth Factor Receptor (EGFR) inhibitor, its primary described application appears to be in metabolic disease research, not oncology.

Our comprehensive search for studies, clinical trials, and preclinical data on the synergistic interactions of **EGFR-IN-146** in combination with other therapeutic agents has yielded no specific results. The compound is listed by chemical suppliers with a general description of its function as an EGFR inhibitor. Notably, these descriptions suggest a potential role in diabetes and obesity research, citing its ability to inhibit the EGFR signaling pathway and activate the AMPK pathway, thereby improving insulin sensitivity and reducing blood sugar levels.

However, there is no accessible information regarding its use in cancer therapy or in combination with other anti-cancer drugs. Consequently, the core requirements of the user request—a comparison guide with quantitative data, detailed experimental protocols, and visualizations of synergistic effects—cannot be fulfilled at this time due to the absence of the necessary foundational data.

Researchers and drug development professionals interested in the potential synergistic applications of novel EGFR inhibitors are encouraged to consult proprietary research databases or contact the compound suppliers directly for any non-publicly available information.



Check Availability & Pricing

## **EGFR Signaling Pathway Overview**

For informational purposes, a general diagram of the EGFR signaling pathway is provided below. This pathway is a common target in cancer therapy, and its inhibition can lead to decreased cell proliferation and survival. The synergistic combination of EGFR inhibitors with other drugs often aims to overcome resistance mechanisms or target parallel survival pathways.





Click to download full resolution via product page

Figure 1. Simplified EGFR Signaling Pathways.



 To cite this document: BenchChem. [No Publicly Available Data on Synergistic Effects of EGFR-IN-146]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7741469#synergistic-effects-of-egfr-in-146-with-other-drugs]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com